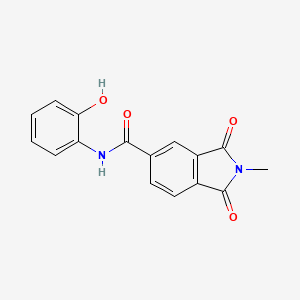
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
描述
“N-(2-hydroxyphenyl)acetamide” is also known as “2’-Hydroxyacetanilide” or “o-Hydroxyacetanilide”. It’s a derivative of salicylic acid and has been reported as a less toxic compound compared to paracetamol or aspirin . It has an anti-platelet aggregating and anti-inflammatory activity .
Synthesis Analysis
A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer . Another study deals with the synthesis of novel Mannich bases from N’-(2-HYDROXY PHENYL)-N’-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl)acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxyphenyl)acetamide” include a molecular weight of 151.1626 and a CAS Registry Number of 614-80-2 .科学研究应用
Phytotoxic Metabolites Synthesis
This compound is involved in the synthesis of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers. These are considered alternative pathways to 2-amidophenol-derived phytotoxic metabolites. The nitration of the compound is assumed to activate it for subsequent reactions, leading to detoxification and elimination by oligo/polymerization .
Antifungal Activity
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has shown potential in producing new antibiotics with potent antifungal activity. This is particularly relevant against strains like Candida albicans, which are known to cause infections in humans .
Gene Expression Modulation
The compound has been found to elicit alterations in the expression profile of several genes in Arabidopsis thaliana. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04, indicating its role in plant defense mechanisms .
Detoxification Studies
Research has indicated that microorganisms utilize this compound to produce glucoside derivatives as prominent detoxification products. This suggests its importance in understanding microbial detoxification processes .
Chemical Biology Research
The compound’s structure and reactivity make it a subject of interest in chemical biology, particularly in the study of its interactions with biological systems. Its identification and characterization involve advanced techniques like LC/HRMS and MS/MS, as well as 1D- and 2D-NMR .
Secondary Metabolites in Plants
It plays a role in the study of benzoxazinones (BXs), which are important secondary metabolites produced in young tissue of several Poaceae. Understanding its function could lead to advancements in agricultural sciences and crop protection .
作用机制
Target of Action
The primary target of N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is histone deacetylase (HDAC) enzymes . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide inhibits HDAC1, which could be related to the translocation of HMGB1 from the nucleus to the cytoplasm . HDAC1 is involved in the deacetylation of HMGB1, a protein that has a role in inflammation and cell differentiation .
Biochemical Pathways
The compound’s interaction with HDAC1 affects the acetylation status of proteins, altering their function and the biochemical pathways they are involved in . For instance, the inhibition of HDAC1 can lead to the translocation of HMGB1, potentially affecting pathways related to inflammation and cell differentiation .
Pharmacokinetics
For instance, N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid derivative, has shown acceptable pharmacokinetic properties in Wistar rats . It exhibited a systemic clearance of 2.20 mL/min/kg and an apparent volume of distribution of 0.70 L/kg . The absolute oral bioavailability was 33.8% .
Result of Action
The inhibition of HDAC1 by N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide can lead to increased levels of acetylated proteins, which can affect various cellular processes. For instance, the translocation of HMGB1 from the nucleus to the cytoplasm can trigger cell apoptosis .
安全和危害
属性
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-18-15(21)10-7-6-9(8-11(10)16(18)22)14(20)17-12-4-2-3-5-13(12)19/h2-8,19H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSOMCSYQYMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333476 | |
| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
518022-19-0 | |
| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



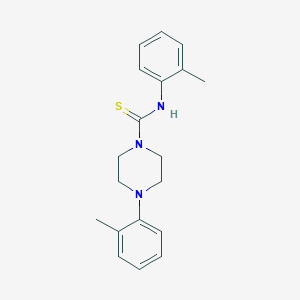
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)
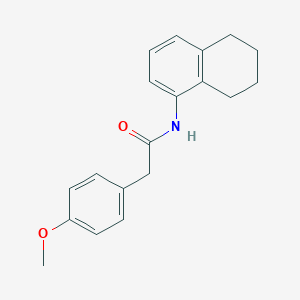
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

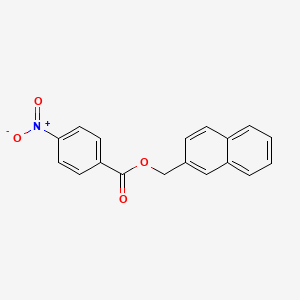
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
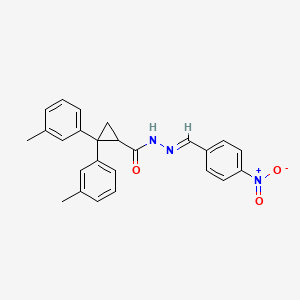



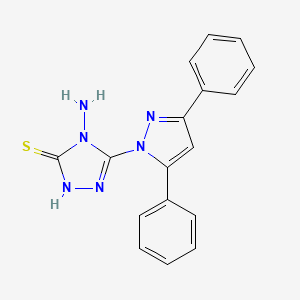
![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)